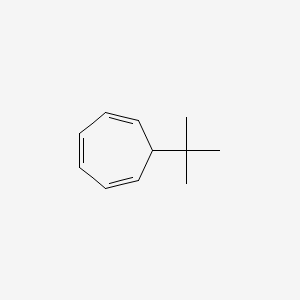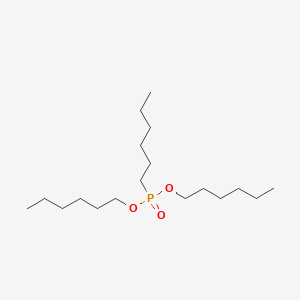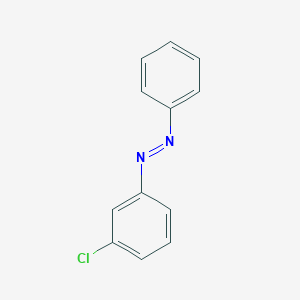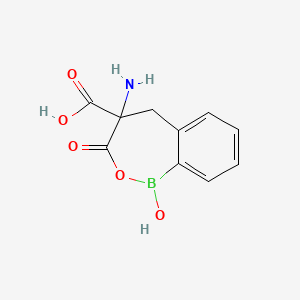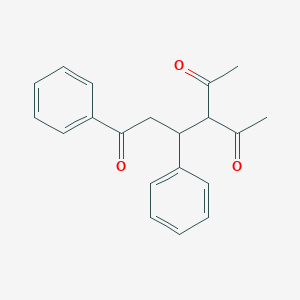
n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxybenzoic acid, while reduction could produce an amine derivative.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmacological activities.
Biology: In biological research, this compound may be studied for its interactions with various biological targets, such as receptors or enzymes, to understand its potential therapeutic effects.
Industry: In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. For example, it might act as an agonist or antagonist at certain receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include neurotransmitter signaling or enzyme inhibition.
相似化合物的比较
n-(2-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological activities.
4-(3-Methylphenyl)piperazine: Another related compound with potential therapeutic applications.
Uniqueness: The unique combination of the 2-methoxyphenyl and 3-methylphenyl groups in n-(2-Methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
6332-39-4 |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-5-7-16(14-15)21-10-12-22(13-11-21)19(23)20-17-8-3-4-9-18(17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
InChI 键 |
WEJSBKZAVLOAQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




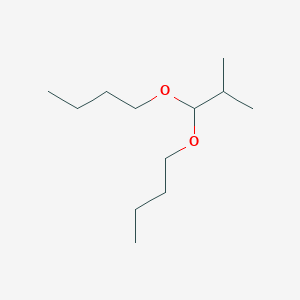
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
